In Vivo Potency Gain Relative to JMV 179 Due to Enhanced Metabolic Stability
JMV 167 exhibits a 2-fold higher in vivo potency compared to its close analog JMV 179 in a rat pancreatic secretion model, despite being 300-fold less potent in vitro [1]. The in vivo potency inversion is attributed to the slower catabolism of the phenylethylamide group in JMV 167, whereas the phenylethylester bond in JMV 179 is rapidly hydrolyzed to an inactive metabolite [1].
| Evidence Dimension | In vivo antagonist potency (protein output in pancreatic juice) |
|---|---|
| Target Compound Data | 2-fold more potent than JMV 179 |
| Comparator Or Baseline | JMV 179 (ester analog) |
| Quantified Difference | 2x (JMV 167 > JMV 179) |
| Conditions | Rat pancreatic secretion, in vivo; CCK-stimulated protein output |
Why This Matters
For in vivo studies, JMV 167 provides superior efficacy due to its enhanced metabolic stability, avoiding the rapid inactivation observed with ester-containing analogs like JMV 179.
- [1] Nagain C, Galas M, Lignon M, Rodriguez M, Martinez J, Rozé C. Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists. Pancreas. 1991 May;6(3):275-81. View Source
